

# Data Presentation: Quantitative Comparison of Pentamidine Delivery Systems

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The following table summarizes the key in vitro performance metrics of different **pentamidine** delivery systems based on published studies.



Delivery System	Particle Size (nm)	Zeta Potential (mV)	Encapsul ation Efficiency (%)	Drug Release Profile	In Vitro Efficacy (IC50)	Referenc e
Free Pentamidin e	N/A	N/A	N/A	N/A	9.58 ± 0.27 nM (vs. T. brucei)	[1]
7.5 µM (vs. Leishmania -infected macrophag es)	[2]					
Chitosan Nanoparticl es (PTN- CNPs)	88	-3.09	86%	92% release after 36 hours	0.1375 μg/ml (vs. L. tropica promastigo tes)	[3][4][5]
0.1910 μg/ml (vs. L. tropica amastigote s)	[4]					
PLGA Nanoparticl es	~250	~0	Not specified	Initial burst followed by constant release over 25 days	3-fold reduction in IC50 compared to free pentamidin e	[1][2]
NbAn33- functionaliz ed PLGA Nanoparticl es	145	-20	Not specified	Not specified	1.37 ± 0.10 nM (vs. T. brucei), a 7-fold reduction	[1][2]



					compared to free drug	
Polycaprol actone (PCL) Nanoparticl es	270-345	~ -30	Not specified	12% release over 24 hours	66% transport across an in vitro BBB model	[2][6]
Liposomes	119.61	+11.78	Not specified	22.21% release after 24 hours	87% transport across an in vitro BBB model	[6]
PEG- PLGA-PTM Nanoparticl es	Not specified	Not specified	Not specified	Not specified	3.4 times lower IC50 than free pentamidin e (vs. Leishmania -infected macrophag es)	[2]
Hyaluronic Acid-PTM Bioconjuga te	Not specified	Not specified	N/A	Not specified	3.6 times lower IC50 than free pentamidin e (IC50 of 1.7 µM)	[2]
Respirgard II® Nebulizer	900 (MMAD)	N/A	N/A	N/A	N/A	[7]
ISO-NEB® Nebulizer	1000-2000 (MMAD)	N/A	N/A	N/A	N/A	[8][9]



N/A: Not Applicable or Not Available in the cited literature. MMAD: Mass Median Aerodynamic Diameter.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## Preparation of Pentamidine-Loaded Chitosan Nanoparticles (PTN-CNPs)

**Pentamidine**-loaded chitosan nanoparticles are synthesized using the ionic gelation method. [3][4][5]

- Chitosan Solution Preparation: Chitosan is dissolved in an aqueous solution of acetic acid.
- Cross-linking Agent Preparation: Sodium tripolyphosphate (TPP) is dissolved in deionized water.
- Nanoparticle Formation: The TPP solution is added dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of nanoparticles occurs spontaneously via electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.
- **Pentamidine** Loading: **Pentamidine** is incorporated by dissolving it in the chitosan solution before the addition of the TPP solution.
- Purification: The resulting nanoparticle suspension is centrifuged to separate the nanoparticles from the reaction medium. The pellet is then washed and resuspended in deionized water.

#### Preparation of Pentamidine-Loaded PLGA Nanoparticles

The water-in-oil-in-water (w/o/w) double emulsion/solvent evaporation technique is commonly employed for the preparation of **pentamidine**-loaded PLGA nanoparticles.[2]

 Primary Emulsion Formation: An aqueous solution of pentamidine is emulsified in an organic solution of PLGA (e.g., in dichloromethane) using a high-speed homogenizer to form



a w/o emulsion.

- Secondary Emulsion Formation: The primary emulsion is then added to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) and subjected to further homogenization to form the w/o/w double emulsion.
- Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure
  or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.
- Purification: The nanoparticles are collected by centrifugation, washed with distilled water to remove the excess stabilizer and unloaded drug, and then lyophilized for storage.

#### In Vitro Drug Release Study

The in vitro release of **pentamidine** from nanoparticles is typically evaluated using a dialysis method.[3][10]

- A known amount of the **pentamidine**-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
- The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) and kept at a constant temperature (e.g., 37°C) with continuous stirring.
- At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
- The concentration of **pentamidine** in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

### In Vitro Efficacy Assessment (MTT Assay)

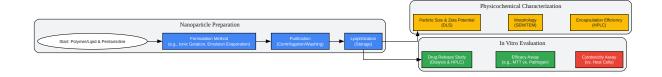
The cytotoxic effect of **pentamidine** formulations on parasites or infected cells can be determined using the 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay.[4][5]

 Cells (e.g., Leishmania promastigotes or amastigotes) are seeded in a 96-well plate and incubated.



- The cells are then treated with various concentrations of free pentamidine and pentamidine-loaded nanoparticles for specific durations (e.g., 24, 48, 72 hours).
- After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- A solubilizing agent (e.g., dimethyl sulfoxide DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated, and the half-maximal inhibitory concentration (IC50) is determined.

#### **Mandatory Visualization**



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Experimental workflow for **pentamidine** nanoparticle formulation and in vitro characterization.

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